![molecular formula C13H13BrN2O2 B2818174 3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+ CAS No. 1539191-74-6](/img/structure/B2818174.png)

3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

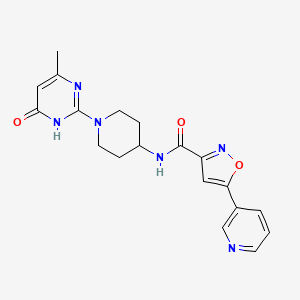

The synthesis of such a compound would likely involve the formation of the azabicyclo[3.1.0]hexane core, followed by the introduction of the phenyl ring and the amino and bromine substituents. This could potentially be achieved through methods such as cycloaddition reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the azabicyclo[3.1.0]hexane core, which is a type of strained ring system. The presence of the nitrogen atom within the ring could introduce interesting electronic properties. The phenyl ring and the amino and bromine substituents would also contribute to the overall molecular structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. The amino and bromine substituents on the phenyl ring could act as sites for electrophilic aromatic substitution reactions. The azabicyclo[3.1.0]hexane core could also participate in reactions, particularly if the nitrogen atom is part of a reactive functional group .Scientific Research Applications

Aromatase Inhibitory Activity

Compounds with the azabicyclo[3.1.0]hexane structure, such as 3-(cyclohexymethyl)-1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione and its analogues, have been synthesized and evaluated for their in vitro inhibition of human placental aromatase, a crucial enzyme for estrogen synthesis. These compounds have shown promising enzyme-inhibiting activity, making them of interest for the endocrine therapy of hormone-dependent tumors like breast cancer (Staněk et al., 1991).

Selective Inhibition of Aromatase Activity

Further investigation into the structural features influencing the inhibitory activity of compounds similar to aminoglutethimide led to the synthesis of analogues based on the 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione framework. These analogues demonstrated significant potency in inhibiting aromatase activity without affecting other enzyme systems involved in steroidogenesis, showcasing their potential as selective inhibitors for therapeutic applications (Rowlands et al., 1988).

Synthesis of Azetidin-2-ones

The synthesis and transformation of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives to azetidin-2-ones through reactions with various nucleophiles have been described. These transformations provide new building blocks for the synthesis of carbapenem nuclei, which are important components in the development of antibiotics (Katagiri et al., 1986).

Development of Spirocyclic Heterocycles

A multi-component 1,3-dipolar cycloaddition method has been developed to synthesize spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs. This innovative approach allows for the creation of a diverse library of biologically significant scaffolds, demonstrating the utility of these compounds in drug discovery and development (Wang et al., 2021).

Future Directions

Properties

IUPAC Name |

3-(5-amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2O2/c1-13(2)9-10(13)12(18)16(11(9)17)8-5-6(15)3-4-7(8)14/h3-5,9-10H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPHXLPGSCFWLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C1C(=O)N(C2=O)C3=C(C=CC(=C3)N)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-chlorobenzyl)-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818091.png)

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![2-[(1Z)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2818106.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)